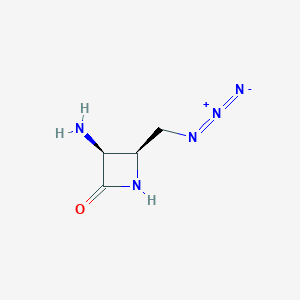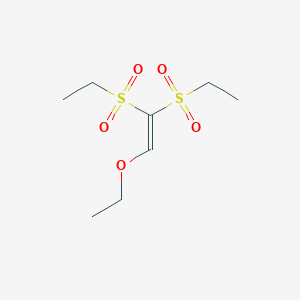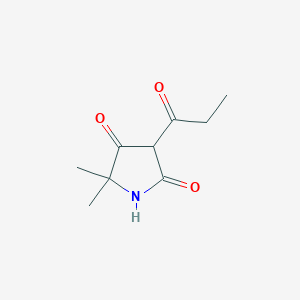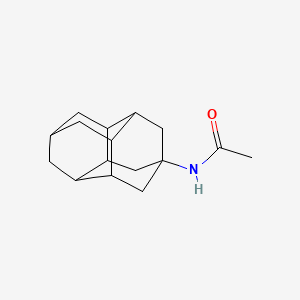
4,5-Dihydro-1H-1,3-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1H-1,3-benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are widely used in the pharmaceutical industry for their sedative, anxiolytic, and muscle relaxant effects . The core structure of this compound consists of a benzene ring fused with a diazepine ring, making it a crucial scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1H-1,3-benzodiazepine typically involves the cyclization of o-phenylenediamine with ketones or aldehydes. One common method is the condensation of o-phenylenediamine with acetone in the presence of an acid catalyst, such as hydrochloric acid, to form the benzodiazepine ring . Another approach involves the use of isocyanides in multicomponent reactions, which can yield benzodiazepine derivatives under mild conditions .
Industrial Production Methods: In industrial settings, the production of benzodiazepines often employs continuous flow chemistry techniques. This method allows for the efficient and scalable synthesis of benzodiazepines by utilizing microreactors and automated systems . Continuous flow synthesis offers advantages such as improved reaction control, higher yields, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-1H-1,3-benzodiazepine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzodiazepine-2,4-diones.
Reduction: Dihydrobenzodiazepine derivatives.
Substitution: Halogenated benzodiazepine derivatives.
Scientific Research Applications
4,5-Dihydro-1H-1,3-benzodiazepine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1H-1,3-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. The compound enhances the binding of GABA to its receptor, leading to increased chloride ion influx and hyperpolarization of neurons . This results in the sedative, anxiolytic, and muscle relaxant effects commonly associated with benzodiazepines .
Comparison with Similar Compounds
Diazepam: A widely used benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects and used in the treatment of epilepsy.
Lorazepam: Commonly prescribed for anxiety disorders and insomnia.
Uniqueness of 4,5-Dihydro-1H-1,3-benzodiazepine: this compound is unique due to its specific structural configuration, which allows for diverse chemical modifications and the synthesis of novel derivatives with potential therapeutic applications. Its versatility in chemical reactions and ease of synthesis make it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
64392-52-5 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4,5-dihydro-1H-1,3-benzodiazepine |
InChI |
InChI=1S/C9H10N2/c1-2-4-9-8(3-1)5-6-10-7-11-9/h1-4,7H,5-6H2,(H,10,11) |
InChI Key |
DKDFMTVHTBXYIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)



![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)







